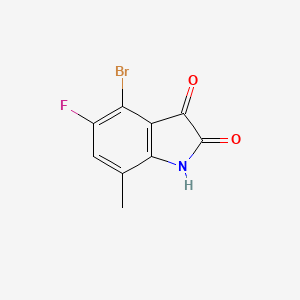
4-Bromo-5-fluoro-7-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-7-methylindoline-2,3-dione is a heterocyclic compound with the molecular formula C₉H₅BrFNO₂ and a molecular weight of 258.04 g/mol . It is a derivative of indoline-2,3-dione, featuring bromine, fluorine, and methyl substituents on the indoline ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-7-methylindoline-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination and fluorination of indoline-2,3-dione derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the indoline ring .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
4-Bromo-5-fluoro-7-methylindoline-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methylindoline-2,3-dione: Similar structure but lacks the fluorine substituent.
5-Methylindoline-2,3-dione: Lacks both bromine and fluorine substituents.
4-Bromo-2-fluorobenzyl bromide: Contains bromine and fluorine but differs in the core structure.
Uniqueness
4-Bromo-5-fluoro-7-methylindoline-2,3-dione is unique due to the specific combination of bromine, fluorine, and methyl groups on the indoline-2,3-dione scaffold. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H5BrFNO2 |
|---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
4-bromo-5-fluoro-7-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrFNO2/c1-3-2-4(11)6(10)5-7(3)12-9(14)8(5)13/h2H,1H3,(H,12,13,14) |
InChI Key |
GICXJQGLDMHWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C2=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
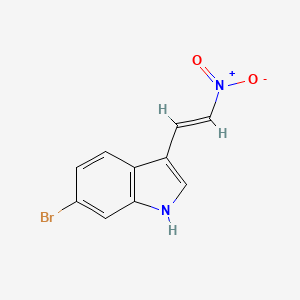
![1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea](/img/structure/B12278407.png)

![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)
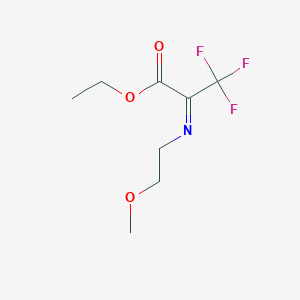
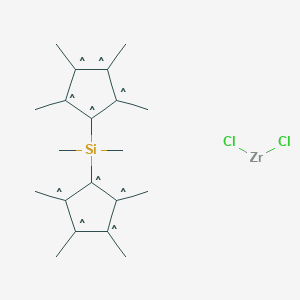
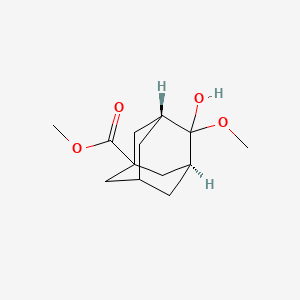
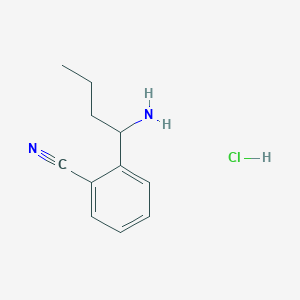
![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)
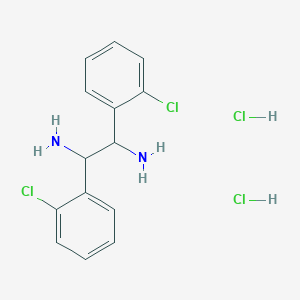
![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)
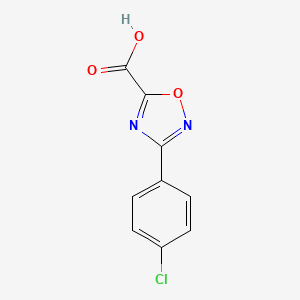
![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)
